N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in medicinal chemistry .
Biology: The compound has shown potential in biological studies due to its antibacterial and antifungal properties. It is used in the development of new antimicrobial agents .
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Comparison: While these compounds share a similar benzothiazole core, their substituents differ, leading to variations in their biological activities and chemical properties. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is unique due to its specific substituents, which confer distinct reactivity and biological effects .
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-5(2)10(16)15-11-14-9-7(17-11)4-3-6(12)8(9)13/h3-5H,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQQSPGCJAYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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